[(4-Chlorophenyl)diazenyl-methylamino]methanol
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Overview
Description
[(4-Chlorophenyl)diazenyl-methylamino]methanol is an organic compound characterized by the presence of a diazenyl group (-N=N-) attached to a 4-chlorophenyl ring and a methylamino group (-NHCH3) linked to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Chlorophenyl)diazenyl-methylamino]methanol typically involves the diazotization of 4-chloroaniline followed by coupling with a suitable methylamino derivative. The reaction conditions often include acidic environments to facilitate the diazotization process and controlled temperatures to ensure the stability of the diazonium intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization reactors where 4-chloroaniline is treated with sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with methylamine under controlled conditions to yield this compound. The process requires careful monitoring of temperature and pH to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(4-Chlorophenyl)diazenyl-methylamino]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typically employed.
Major Products Formed
Reduction: Amines that can be further utilized in pharmaceutical synthesis.
Substitution: Various substituted derivatives with modified chemical properties.
Scientific Research Applications
[(4-Chlorophenyl)diazenyl-methylamino]methanol has been explored for its applications in several scientific domains:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its diazenyl group.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of [(4-Chlorophenyl)diazenyl-methylamino]methanol involves its interaction with molecular targets through its diazenyl and methylamino groups. These functional groups can participate in various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s effects are mediated by its ability to form stable complexes with biological macromolecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- [(4-Bromophenyl)diazenyl-methylamino]methanol
- [(4-Fluorophenyl)diazenyl-methylamino]methanol
- [(4-Methylphenyl)diazenyl-methylamino]methanol
Uniqueness
[(4-Chlorophenyl)diazenyl-methylamino]methanol is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for specific applications in research and industry.
Properties
CAS No. |
73779-14-3 |
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Molecular Formula |
C8H10ClN3O |
Molecular Weight |
199.64 g/mol |
IUPAC Name |
[[(4-chlorophenyl)diazenyl]-methylamino]methanol |
InChI |
InChI=1S/C8H10ClN3O/c1-12(6-13)11-10-8-4-2-7(9)3-5-8/h2-5,13H,6H2,1H3 |
InChI Key |
PGNGDKNHTJIWIO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CO)N=NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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